molecular formula C20H33NO B5204531 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine

1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine

Cat. No. B5204531
M. Wt: 303.5 g/mol
InChI Key: UOMPYEUCKBYCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine, also known as PBP, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PBP is a pyrrolidine derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has been studied extensively for its potential applications in various fields, including neuroscience, drug discovery, and medicinal chemistry. In neuroscience, 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has been shown to have anxiolytic and antidepressant effects in animal models. 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has also been studied for its potential as a drug target for the treatment of Alzheimer's disease and other neurodegenerative disorders. In drug discovery, 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has been used as a scaffold for the development of new compounds with potential therapeutic applications. 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has also been studied for its potential as a drug delivery system.

Mechanism of Action

The exact mechanism of action of 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of anxiety and depression. 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has also been shown to interact with the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain, memory, and mood.
Biochemical and Physiological Effects
1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has been shown to have anxiolytic and antidepressant effects in animal models. 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using a variety of methods. 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has low toxicity and is well-tolerated in animal studies. However, one limitation of 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine. One area of research is to further investigate its mechanism of action and its potential as a drug target for the treatment of neurodegenerative disorders. Another area of research is to develop new compounds based on the 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine scaffold with potential therapeutic applications. Additionally, more studies are needed to investigate the safety and efficacy of 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine in human subjects.

Synthesis Methods

1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine has been synthesized using various methods, including the reaction of 1-bromo-6-chlorohexane with 4-tert-butylphenol followed by reaction with pyrrolidine. Another method involves the reaction of 1-bromo-6-chlorohexane with 4-tert-butylphenol, followed by reaction with 1-methylpyrrolidine. The yield of 1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine using these methods has been reported to be around 50-60%.

properties

IUPAC Name

1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO/c1-20(2,3)18-10-12-19(13-11-18)22-17-9-5-4-6-14-21-15-7-8-16-21/h10-13H,4-9,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMPYEUCKBYCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-Tert-butylphenoxy)hexyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.